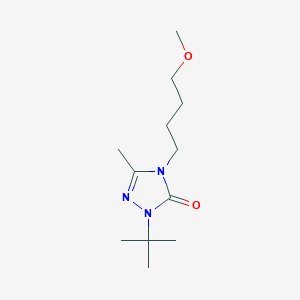
N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
説明
N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide, also known as 4-Fluoroethamphetamine (4-FA) is a synthetic compound that belongs to the amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound is known for its stimulant properties and is often used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-FA is not fully understood. However, it is known to act as a dopamine and norepinephrine reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
The use of 4-FA has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, leading to an increase in energy and alertness. It has also been shown to increase the release of dopamine and norepinephrine, leading to feelings of euphoria and pleasure.
実験室実験の利点と制限
The use of 4-FA in laboratory experiments has several advantages. It is relatively easy to synthesize and can be obtained in large quantities. In addition, its stimulant properties make it useful in studies that require increased energy and focus. However, its potential for abuse and the lack of long-term safety data make it a less desirable compound for use in clinical studies.
将来の方向性
There are several potential future directions for the study of 4-FA. One potential area of research is its potential use as a cognitive enhancer. It has been shown to improve cognitive performance in animal studies, and further research may reveal its potential in this area. In addition, its potential use in the treatment of depression and anxiety warrants further investigation. However, more research is needed to fully understand the long-term effects and safety of this compound.
科学的研究の応用
4-FA has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In addition, it has also been studied for its potential use as a cognitive enhancer.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO.BrH/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14;/h3-10,19H,2,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSVQODXMMGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide | |
CAS RN |
1609406-26-9 | |
| Record name | Benzeneethanamine, N-[(4-ethoxyphenyl)methyl]-4-fluoro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)

![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)


![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1652764.png)


